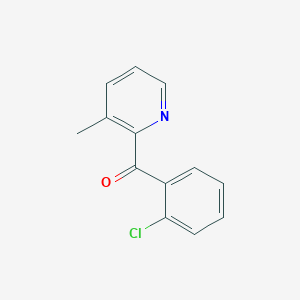

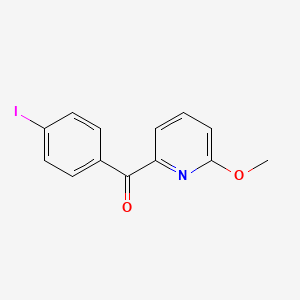

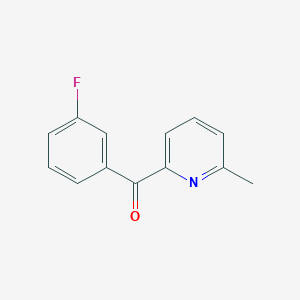

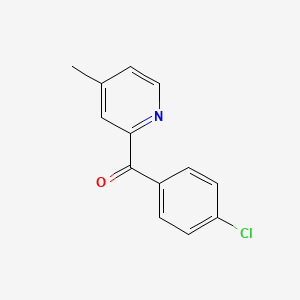

2-(4-Chlorobenzoyl)-4-methylpyridine

Descripción general

Descripción

“2-(4-Chlorobenzoyl)-4-methylpyridine” is a compound that is functionally related to a 4-chlorobenzoic acid . It is used in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves the self-assembly of a flexible ligand Hcbba (2-(4-chlorobenzoyl)benzoic acid) and lanthanide salts, yielding a series of three-dimensional (3D) coordination polymers under hydrothermal conditions .

Molecular Structure Analysis

The molecular structure of this compound is determined by single-crystal X-ray diffraction analyses and characterized by elemental analyses and infrared spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various stages. For instance, 4-chlorobenzoyl chloride is an acyl chloride consisting of benzoyl chloride having a chloro substituent in the para-position .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular weight of 260.67 g/mol .

Aplicaciones Científicas De Investigación

Synthesis of Tricyclic Benzodiazepine Derivatives

2-(4-Chlorobenzoyl)-4-methylpyridine can be used in the synthesis of tricyclic benzodiazepine derivatives . These derivatives have attracted great attention from pharmaceutical chemists as possible scaffolds for the design and discovery of new anticancer compounds . The tricyclic benzodiazepine analogues exhibit a potent inhibition effect on the human DNA ligase .

Dehalogenation Applications

Compounds containing a chlorobenzoyl group, such as 2-(4-Chlorobenzoyl)-4-methylpyridine, can be used in dehalogenation applications . Dehalogenases are key enzymes which are considered cost-effective and eco-friendly in the removal and detoxification of pollutants . These enzymes catalyze the cleavage of the carbon-halogen bond of organohalogen compounds .

Drug Discovery

Compounds containing a chlorobenzoyl group and a morpholine ring can exhibit various bioactivities, making them interesting candidates for drug discovery. Although limited information exists on the specific applications of 2-(4-Chlorobenzoyl)-4-methylpyridine in scientific research, its potential in drug discovery cannot be overlooked.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

For instance, a compound with a similar structure, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1S)-1-(hydroxymethyl)propyl]acetamide, has been found to target Prostaglandin G/H synthase 1 .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its target through non-covalent interactions such as hydrogen bonding, van der waals forces, and pi-pi interactions .

Biochemical Pathways

For instance, 4-chlorobenzoate:CoA ligase, an enzyme involved in the degradation of 4-chlorobenzoate, has been found to be affected by similar compounds .

Pharmacokinetics

For instance, a compound with a similar structure, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1S)-1-(hydroxymethyl)propyl]acetamide, has been found to exhibit certain pharmacokinetic properties .

Result of Action

For instance, a compound with a similar structure, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1S)-1-(hydroxymethyl)propyl]acetamide, has been found to exhibit certain effects .

Propiedades

IUPAC Name |

(4-chlorophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLNDVJSNGVHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorobenzoyl)-4-methylpyridine | |

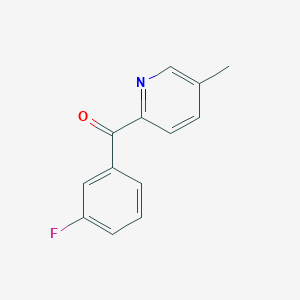

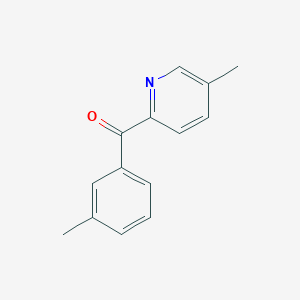

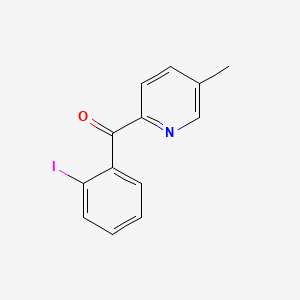

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

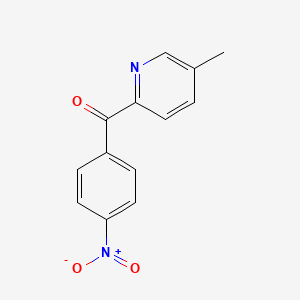

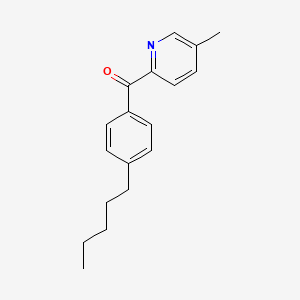

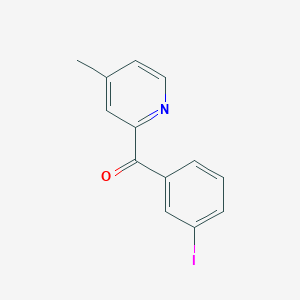

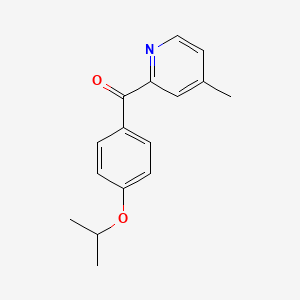

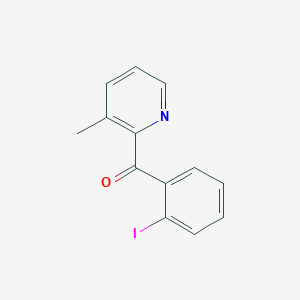

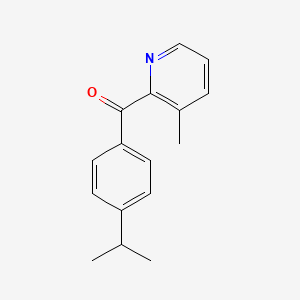

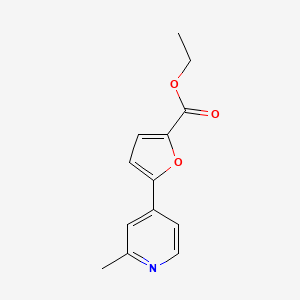

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.